
A1/A3 AR antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A1/A3 adenosine receptor antagonist 2 is a compound that targets both A1 and A3 adenosine receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes, including cardiovascular function, neurotransmission, and immune response. Antagonists of these receptors have potential therapeutic applications in treating conditions such as heart failure, asthma, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A1/A3 adenosine receptor antagonist 2 typically involves the use of 1,2,4-triazole derivatives. The synthetic route includes the following steps:
Formation of the 1,2,4-triazole scaffold: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the triazole ring: Introduction of various substituents at specific positions on the triazole ring to enhance binding affinity and selectivity for A1 and A3 receptors.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of A1/A3 adenosine receptor antagonist 2 involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency between batches. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and automated synthesis platforms may be employed to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
A1/A3 adenosine receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
A1/A3 adenosine receptor antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists.
Biology: Employed in research to understand the physiological roles of A1 and A3 adenosine receptors.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, asthma, and cancer.
Industry: Utilized in the development of new drugs targeting adenosine receptors .
Mecanismo De Acción
A1/A3 adenosine receptor antagonist 2 exerts its effects by binding to the A1 and A3 adenosine receptors, thereby blocking the action of endogenous adenosine. This inhibition prevents the activation of downstream signaling pathways, which can lead to various physiological effects. For example, blocking A1 receptors can reduce heart rate and improve cardiac function, while blocking A3 receptors can inhibit tumor growth and reduce inflammation .
Comparación Con Compuestos Similares
Similar Compounds
KW3902: A selective A1 adenosine receptor antagonist.
BG9928: Another selective A1 adenosine receptor antagonist.
SLV320: A selective A1 adenosine receptor antagonist with renal protective effects.
Uniqueness
A1/A3 adenosine receptor antagonist 2 is unique in its ability to target both A1 and A3 adenosine receptors simultaneously. This dual targeting can provide a broader range of therapeutic effects compared to compounds that selectively target only one receptor subtype. For example, it can offer combined benefits in treating cardiovascular diseases and cancer .
Propiedades
Fórmula molecular |
C22H16N2O3S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N2O3S/c1-14-9-11-16(12-10-14)19(25)20-18(15-6-3-2-4-7-15)23-22(28-20)24-21(26)17-8-5-13-27-17/h2-13H,1H3,(H,23,24,26) |
Clave InChI |
NSGJWVVFFNBRGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


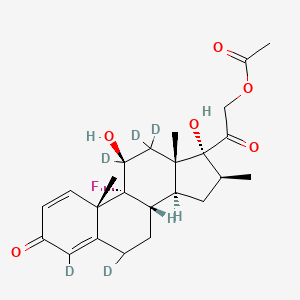
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
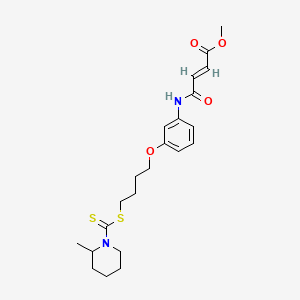
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

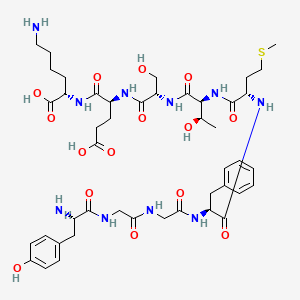
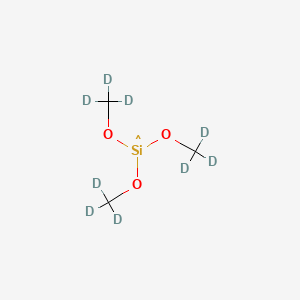
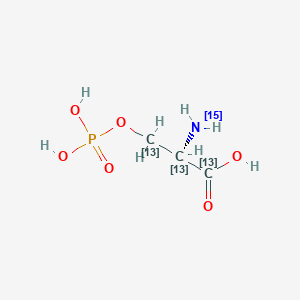
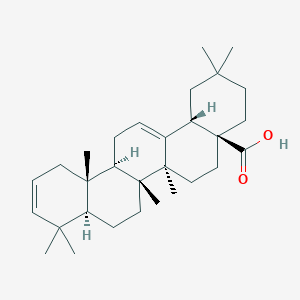
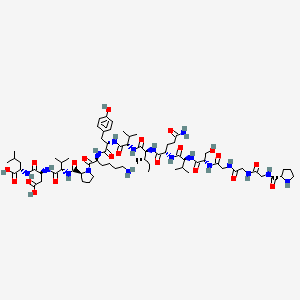
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)


